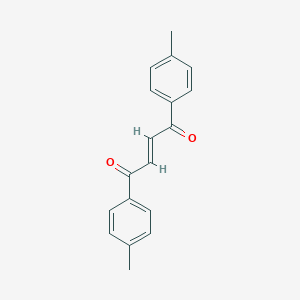

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione" is a derivative of 1,4-diketone, which is a class of organic compounds characterized by having two carbonyl groups (C=O) on a four-carbon chain. The specific structure of this compound includes two 4-methylphenyl groups attached to the ends of the 1,4-diketone chain. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures which can be used to infer properties and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of the 1,4-diketone backbone followed by the attachment of aromatic rings through various organic synthesis methods. For example, the synthesis of thiophene-based semiconductors involves precursor molecules similar to the target compound . The synthesis of halogenated derivatives, as seen in paper , suggests that halogenation reactions could be a step in the synthesis of related compounds. These methods could potentially be adapted for the synthesis of "(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione".

Molecular Structure Analysis

The molecular structure of related compounds, such as the chloro and bromo derivatives mentioned in paper , consists of aromatic rings bonded to a 1,4-diketone moiety. The geometry around the diketone is typically planar or near-planar, which is a common feature in conjugated systems. The presence of substituents on the aromatic rings can influence the planarity and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of 1,4-diketones and their derivatives often involves the carbonyl groups. These groups can undergo various nucleophilic addition reactions, condensation reactions, and can also be involved in the formation of heterocycles. The presence of substituents on the aromatic rings can affect the electron density and thus the reactivity of the diketone moiety. The papers provided do not directly address the reactivity of the specific compound , but the general reactivity trends of similar molecules can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diketones and their derivatives are influenced by their molecular structure. The planarity of the diketone moiety contributes to the conjugation of the system, which can affect the compound's color, melting point, and solubility. The substituents on the aromatic rings can further modify these properties. For instance, halogenated derivatives exhibit specific types of intermolecular interactions, such as C—Cl...Cl and C—Br...Br interactions, which can influence the crystal packing and stability . These interactions are not directly applicable to the methyl-substituted compound, but they highlight the importance of substituents in determining the physical properties of these molecules.

Safety And Hazards

This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions.

Orientations Futures

This could involve discussing potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.

Propriétés

IUPAC Name |

(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTZEZLDTOKEGI-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione | |

CAS RN |

5465-41-8 |

Source

|

| Record name | NSC29008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)